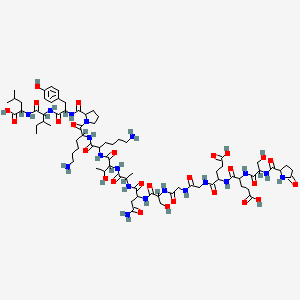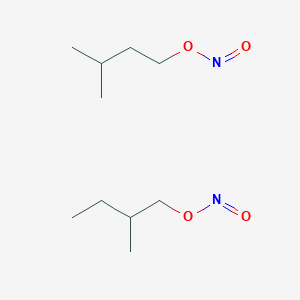
Amyl nitrates
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amyl nitrates, commonly known as alkyl nitrites, are a group of chemical compounds with the general formula C₅H₁₁ONO. These compounds are characterized by the presence of an amyl group attached to a nitrite functional group. This compound are known for their vasodilatory properties, which have led to their use in medical treatments, as well as their recreational use as inhalants .
Méthodes De Préparation
Amyl nitrates are typically synthesized through the esterification reaction between an alcohol and nitrous acid. The general reaction can be represented as follows: [ \text{ROH} + \text{HONO} \rightarrow \text{RONO} + \text{H}_2\text{O} ] where R represents the amyl group. This reaction is straightforward and can be performed in a laboratory setting .
In industrial production, this compound are produced by reacting amyl alcohol with sodium nitrite and sulfuric acid. The reaction conditions are carefully controlled to ensure the efficient production of the desired nitrite ester .
Analyse Des Réactions Chimiques
Amyl nitrates undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of this compound can yield amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the nitrite group is replaced by other nucleophiles.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction and oxidizing agents like potassium permanganate for oxidation .
Applications De Recherche Scientifique
Amyl nitrates have a wide range of applications in scientific research:
Chemistry: Used as reagents in organic synthesis and as solvents in various chemical reactions.
Biology: Studied for their effects on biological systems, particularly their vasodilatory properties.
Medicine: Historically used to treat angina and as an antidote for cyanide poisoning.
Industry: Employed as cleaning agents and solvents in industrial applications.
Mécanisme D'action
The primary mechanism of action of amyl nitrates involves the release of nitric oxide (NO), a potent vasodilator. Nitric oxide signals the relaxation of smooth muscles, leading to the dilation of blood vessels and a subsequent decrease in blood pressure. This mechanism is responsible for the therapeutic effects of this compound in treating conditions like angina .
In the case of cyanide poisoning, this compound promote the formation of methemoglobin, which binds to cyanide and forms nontoxic cyanmethemoglobin, thereby neutralizing the toxic effects of cyanide .
Comparaison Avec Des Composés Similaires
Amyl nitrates are often compared with other alkyl nitrites, such as:
Isopropyl nitrite: Similar in structure and use but associated with more severe side effects.
Butyl nitrite: Another alkyl nitrite with similar vasodilatory properties.
Nitroglycerin: Used medically for its vasodilatory effects but differs in its chemical structure and duration of action.
This compound are unique in their combination of rapid onset and short duration of action, making them suitable for specific medical and recreational uses .
Propriétés
Formule moléculaire |
C10H22N2O4 |
|---|---|
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
2-methylbutyl nitrite;3-methylbutyl nitrite |
InChI |
InChI=1S/2C5H11NO2/c1-5(2)3-4-8-6-7;1-3-5(2)4-8-6-7/h2*5H,3-4H2,1-2H3 |
Clé InChI |
XNCKCDBPEMSUFA-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CON=O.CC(C)CCON=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,3,4-Tetrahydrotetraphene-3,4-diyl bis({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}acetate)](/img/structure/B14166941.png)
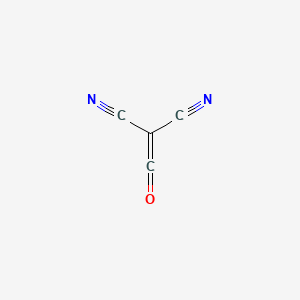

![Ethanone, 1-(1,9-diazaspiro[5.5]undec-1-yl)-2,2,2-trifluoro-](/img/structure/B14166967.png)

![1-[[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-hydroxy-2-methyl-4-oxochromen-8-yl]methyl]pyrrolidine-2-carboxylic acid](/img/structure/B14166984.png)
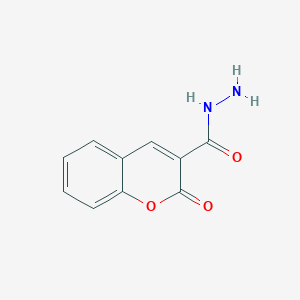

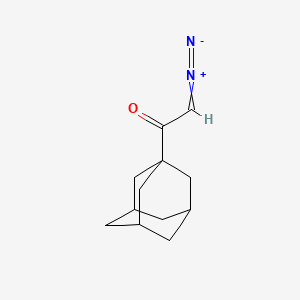
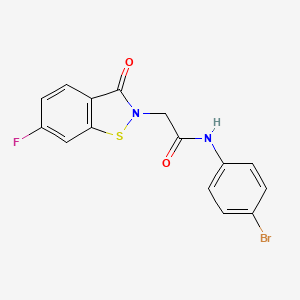
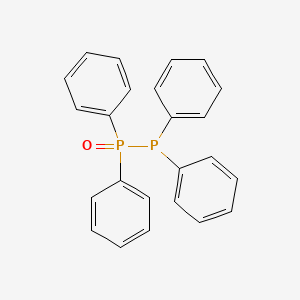

![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(2-methyl-4-thiazolyl)-1-(phenylsulfonyl)-](/img/structure/B14167031.png)
